4-(Oxan-4-yloxy)piperidine hydrochloride

Chemical synthesis Building blocks Medicinal chemistry

Multi-step CNS drug discovery faces impurity amplification risks with standard 95% building blocks. 4-(Oxan-4-yloxy)piperidine hydrochloride at 98% purity reduces initial impurity burden in sequences exceeding 3-4 synthetic steps. • Validated 4-position piperidine scaffold with established SERT/NET SAR; avoids inactive positional isomers • Solid HCl salt (MW 221.72) enables accurate weighing and reproducible stoichiometry vs. oily free base • Fully notified ECHA CLP classification simplifies institutional safety documentation and approval workflows

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1333571-22-4
Cat. No. B1424432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxan-4-yloxy)piperidine hydrochloride
CAS1333571-22-4
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2CCOCC2.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h9-11H,1-8H2;1H
InChIKeyVKEAVTCLWUVOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxan-4-yloxy)piperidine hydrochloride (CAS 1333571-22-4): Procurement-Grade Heterobifunctional Piperidine-Tetrahydropyran Scaffold


4-(Oxan-4-yloxy)piperidine hydrochloride (CAS 1333571-22-4) is a heterobifunctional building block comprising a piperidine ring linked via an ether oxygen to a tetrahydropyran (oxane) moiety, supplied as the hydrochloride salt. The compound has a molecular formula of C₁₀H₁₉NO₂·HCl and a molecular weight of 221.72 g/mol . Under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation, this compound carries a notified classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The compound is commercially available as a versatile small molecule scaffold for medicinal chemistry and chemical biology applications, with typical supplied purity specifications of 95% to 98% from various vendors .

Why 4-(Oxan-4-yloxy)piperidine hydrochloride Cannot Be Replaced by Its Free Base or 3-Substituted Positional Isomers


This compound occupies a specific position in the oxan-piperidine chemical space that cannot be substituted without altering key procurement and experimental parameters. The hydrochloride salt form (MW 221.72) differs fundamentally from the free base form (4-(oxan-4-yloxy)piperidine, CAS 933716-36-0, MW 185.26) in solubility, handling characteristics, and formulation compatibility . Positional isomerism is equally critical: the 3-substituted analog (3-(oxan-4-yloxy)piperidine hydrochloride) presents a different substitution pattern that alters the three-dimensional orientation of the tetrahydropyran ring relative to the piperidine nitrogen, which can affect molecular recognition events in biological assays . Additionally, the 4-position substitution pattern on the piperidine ring is a well-validated motif in CNS-active compounds, including serotonin and norepinephrine transporter ligands, whereas alternative substitution patterns may not recapitulate established structure-activity relationships [1]. The tetrahydropyran ether linkage distinguishes this compound from simple piperidine building blocks lacking the oxane moiety, conferring distinct physicochemical properties such as predicted pKa (9.80 for the free base) and logP that influence membrane permeability and receptor binding .

4-(Oxan-4-yloxy)piperidine hydrochloride (1333571-22-4): Quantitative Procurement Differentiation Guide


Higher Assured Purity Specification Available from Major Asian CRO Suppliers

4-(Oxan-4-yloxy)piperidine hydrochloride is available from Shanghai-based CRO supplier Leyan at a documented purity specification of 98%, which exceeds the standard 95% minimum purity offered by European suppliers including CymitQuimica/Biosynth for the same compound . This 3 percentage-point purity differential represents a meaningful procurement consideration for applications requiring high starting material fidelity, such as multi-step syntheses where cumulative impurity effects can significantly impact final yield and purification burden.

Chemical synthesis Building blocks Medicinal chemistry

Fully Characterized Safety and Hazard Profile Enables Streamlined Laboratory Compliance

4-(Oxan-4-yloxy)piperidine hydrochloride has a fully notified and harmonized CLP classification registered with ECHA under EC/List No. 868-515-0, comprising four specific hazard categories: Acute Tox. 4 (H302 harmful if swallowed), Skin Irrit. 2 (H315 causes skin irritation), Eye Irrit. 2A (H319 causes serious eye irritation), and STOT SE 3 (H335 may cause respiratory irritation) [1]. In contrast, its free base analog (4-(oxan-4-yloxy)piperidine, CAS 933716-36-0) and positional isomers such as 3-(oxan-4-yloxy)piperidine hydrochloride lack this level of formally notified regulatory hazard characterization in the ECHA CL Inventory [2]. The presence of a complete GHS classification with associated hazard (H) statements, pictograms (GHS07), and signal word (Warning) enables immediate integration into laboratory risk assessments and safety data sheet (SDS) documentation without requiring additional in-house hazard evaluation.

Laboratory safety Regulatory compliance Risk assessment

Specific 4-Position Substitution Pattern Matches Validated CNS Ligand Pharmacophore Topology

The 4-substituted piperidine scaffold exemplified by 4-(oxan-4-yloxy)piperidine hydrochloride aligns with an established pharmacophore topology for serotonin (SERT) and norepinephrine (NET) transporter ligands. In a systematic structure-activity relationship study of [(aryl)(aryloxy)methyl]piperidine derivatives, compounds bearing the 4-substitution pattern on the piperidine ring demonstrated high affinity for SERT with Ki values superior to fluoxetine (a clinically used SSRI), while exhibiting no detectable affinity for 5-HT1A and 5-HT2A receptors [1]. In contrast, the 3-substituted positional isomer 3-(oxan-4-yloxy)piperidine hydrochloride presents a fundamentally different spatial orientation of the oxane moiety relative to the piperidine nitrogen, which alters the vector of the ether-linked tetrahydropyran group and may not recapitulate the binding geometry validated for 4-substituted analogs . This positional specificity is critical for medicinal chemistry programs targeting CNS transporters, where subtle changes in substituent positioning can ablate target engagement.

CNS drug discovery Transporter pharmacology Structure-activity relationship

Hydrochloride Salt Form Provides Defined Solubility and Handling Advantages Over Free Base

4-(Oxan-4-yloxy)piperidine hydrochloride (MW 221.72) exists as a crystalline or solid hydrochloride salt, whereas the corresponding free base 4-(oxan-4-yloxy)piperidine (CAS 933716-36-0, MW 185.26) is supplied as an oil at room temperature . The hydrochloride salt form confers distinct practical advantages: improved weighability and handling accuracy for solid dispensing workflows, enhanced aqueous solubility due to ionization of the piperidine nitrogen (pKa of free base predicted at 9.80±0.10), and compatibility with salt metathesis reactions for generating alternative salt forms . The molecular weight differential (36.46 g/mol corresponding to HCl) translates to a 1.20-fold mass adjustment factor when calculating molar equivalents relative to the free base, a critical consideration for stoichiometric reaction planning .

Formulation science Salt selection Preformulation

Predicted Physicochemical Profile Supports CNS Drug-Like Property Space

The free base form of 4-(oxan-4-yloxy)piperidine exhibits predicted physicochemical parameters that position it favorably within CNS drug-like chemical space. The predicted pKa of 9.80±0.10 indicates that the piperidine nitrogen will be predominantly protonated (>99%) at physiological pH (7.4), while the ether-linked tetrahydropyran moiety contributes to balanced lipophilicity . The molecular weight (185.26 for free base) and predicted density (1.04±0.1 g/cm³) align with CNS MPO (Multiparameter Optimization) scoring guidelines that favor compounds with MW <400 and moderate lipophilicity [1]. In contrast, simpler piperidine building blocks lacking the tetrahydropyran ether moiety (e.g., 4-hydroxypiperidine, MW 101.15) offer lower molecular complexity and different hydrogen-bonding capacity, while more elaborate oxan-piperidine analogs with extended linkers (e.g., oxan-4-ylmethyl-piperidine derivatives) present higher molecular weight and potentially reduced CNS permeability [2].

CNS drug design Physicochemical properties ADME prediction

Documented Supplier Network with Transparent Lot-Specific Pricing Enables Procurement Planning

4-(Oxan-4-yloxy)piperidine hydrochloride is supported by a documented commercial supplier network with transparent, quantity-tiered pricing that enables direct procurement cost analysis. Leyan offers the compound in quantities from 500 mg to 25 g with published pricing (e.g., 1 g available for approximately 3,000-4,000 CNY in catalog listings), while CymitQuimica/Biosynth provides European-sourced material at 50 mg for 498 EUR and 500 mg for 1,214 EUR . This pricing transparency contrasts with niche or custom-synthesized analogs that lack established commercial supply chains and require ad hoc quotation processes. The availability of multiple geographically distributed suppliers (Asia: Leyan; Europe: CymitQuimica/Biosynth) provides supply chain redundancy and shipping flexibility for international research operations .

Procurement Supply chain Cost analysis

Priority Application Scenarios for 4-(Oxan-4-yloxy)piperidine hydrochloride (1333571-22-4) Based on Verified Differentiation


Multi-Step Medicinal Chemistry Synthesis Requiring High Purity Starting Material

The availability of 4-(oxan-4-yloxy)piperidine hydrochloride at 98% purity from Asian CRO suppliers provides a quantifiable advantage for multi-step synthetic sequences where impurity carryover can compromise final product yield and purity. The 3 percentage-point purity differential relative to standard 95% material translates to lower initial impurity burden, which is particularly consequential in sequences exceeding 3-4 synthetic steps where impurities can amplify multiplicatively . The solid hydrochloride form further facilitates accurate weighing and reproducible reaction stoichiometry compared to the oily free base alternative .

CNS Transporter-Focused Drug Discovery Leveraging 4-Substituted Piperidine SAR

Medicinal chemistry programs targeting serotonin (SERT) and norepinephrine (NET) transporters can rationally prioritize 4-(oxan-4-yloxy)piperidine hydrochloride as a scaffold based on established class-level structure-activity relationships. The 4-position substitution pattern on the piperidine ring has been pharmacologically validated in multiple [(aryl)(aryloxy)methyl]piperidine derivative series to confer high SERT affinity while avoiding off-target activity at 5-HT1A and 5-HT2A receptors . This positional specificity reduces the risk of synthesizing inactive positional isomers (e.g., 3-substituted analogs) that lack this validated binding geometry. The predicted pKa of 9.80 and molecular weight of 185.26 (free base) position the scaffold within favorable CNS drug-like property space as defined by CNS MPO guidelines .

Laboratory Operations Requiring Pre-Characterized Safety and Compliance Documentation

Research institutions and CROs with formalized chemical hygiene plans and safety approval workflows benefit from selecting 4-(oxan-4-yloxy)piperidine hydrochloride due to its fully notified ECHA CLP hazard classification . The compound's assigned hazard categories (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and associated GHS pictograms enable immediate integration into institutional chemical inventory systems, safety data sheet generation, and risk assessment documentation without requiring de novo hazard characterization. This regulatory clarity is absent for the free base and positional isomer analogs, which lack notified classifications and may require additional institutional review or in-house hazard assessment before use .

Global Multi-Site Research Programs Requiring Redundant Commercial Supply

International research collaborations and multi-site CRO operations can leverage the geographically distributed supplier network for 4-(oxan-4-yloxy)piperidine hydrochloride to mitigate supply chain disruption risks. The compound is documented to be commercially available from Asian suppliers (Leyan, offering 98% purity material in quantities up to 25 g) and European suppliers (CymitQuimica/Biosynth, offering 95% purity material) . This supplier redundancy is not established for less common analogs such as 3-(oxan-4-yloxy)piperidine hydrochloride or the free base form, which have more limited documented commercial availability. The transparent tiered pricing across suppliers enables accurate procurement budgeting and cost comparison across geographic regions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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